

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CYH33 Treatment

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Compound of Interest		
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#### Introduction

**CYH33** is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][4] Preclinical studies have demonstrated that **CYH33** not only exerts direct anti-tumor effects but also modulates the tumor microenvironment (TME), leading to enhanced anti-tumor immunity. [4] Specifically, treatment with **CYH33** has been shown to increase the infiltration and activation of CD8+ and CD4+ T lymphocytes while concurrently reducing the populations of immunosuppressive M2-like macrophages and regulatory T cells (Tregs) within the tumor.[4]

These application notes provide detailed protocols for the analysis of immune cell populations in murine tumor models treated with **CYH33**, utilizing multi-color flow cytometry. The included methodologies cover tumor-infiltrating lymphocyte (TIL) isolation, antibody staining, and data acquisition, along with recommended antibody panels and gating strategies for the precise identification and quantification of key immune cell subsets.

#### **Data Presentation**



The following tables summarize the expected quantitative changes in immune cell populations within the tumor microenvironment following **CYH33** treatment, based on preclinical findings. These tables are intended to serve as a reference for expected outcomes.

Table 1: Expected Changes in T Lymphocyte Populations

Cell Population	Marker Profile	Expected Change with CYH33
CD8+ T Cells	CD45+, CD3+, CD8+	Increase
CD4+ T Helper Cells	CD45+, CD3+, CD4+, FoxP3-	Increase
Regulatory T Cells (Tregs)	CD45+, CD3+, CD4+, FoxP3+	Decrease

Table 2: Expected Changes in Macrophage Populations

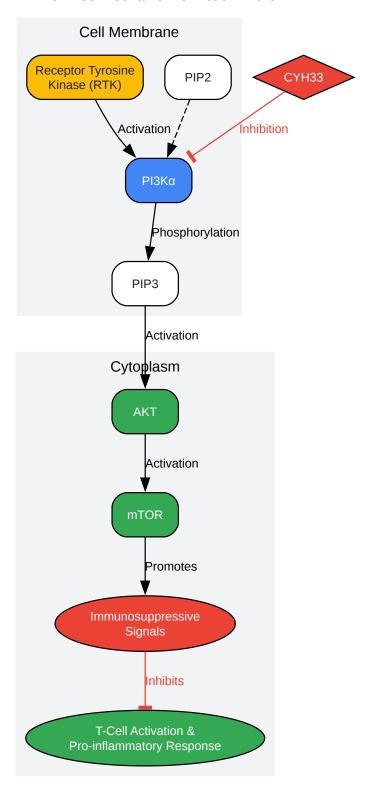
Cell Population	Marker Profile	Expected Change with CYH33
Total Macrophages	CD45+, CD11b+, F4/80+	Variable
M1 Macrophages	CD45+, CD11b+, F4/80+, CD86+	Increase
M2 Macrophages	CD45+, CD11b+, F4/80+, CD206+	Decrease

# **Signaling Pathway**

**CYH33** selectively inhibits the p110 $\alpha$  catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT and mTOR. In the context of the tumor microenvironment, this pathway modulation is thought to relieve immunosuppressive signals and promote a pro-inflammatory state conducive to anti-tumor immune responses.



#### CYH33 Mechanism of Action in the TME



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Caption: PI3K $\alpha$  inhibition by **CYH33** blocks AKT/mTOR signaling, reducing immunosuppression.

# **Experimental Protocols**

# Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Murine Tumors

This protocol describes the enzymatic and mechanical dissociation of murine tumors to generate a single-cell suspension suitable for flow cytometry.

#### Materials:

- · Tumor-bearing mice
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase Type IV (100 mg/mL stock)
- DNase I (10 mg/mL stock)
- 70 μm and 40 μm cell strainers
- ACK lysis buffer
- Phosphate Buffered Saline (PBS)
- Centrifuge
- · Petri dishes
- Scalpels and forceps

#### Procedure:

• Euthanize tumor-bearing mice according to institutional guidelines.

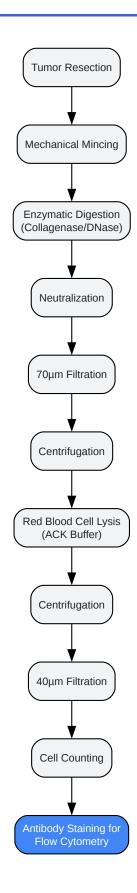
## Methodological & Application





- Surgically resect the tumor and place it in a petri dish containing cold RPMI 1640.
- Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
- Transfer the minced tumor tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 μg/mL DNase I).
- Incubate at 37°C for 30-45 minutes with gentle agitation.
- Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer into a fresh 50 mL conical tube.
- Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
- Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in PBS and pass through a 40 μm cell strainer to obtain a singlecell suspension.
- Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.





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Caption: Workflow for the isolation of tumor-infiltrating lymphocytes (TILs).



## **Protocol 2: Multi-Color Flow Cytometry Staining of TILs**

This protocol outlines the procedure for staining TILs with fluorescently conjugated antibodies for subsequent flow cytometric analysis.

#### Materials:

- Single-cell suspension of TILs (from Protocol 1)
- FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
- Fc Block (e.g., anti-mouse CD16/CD32)
- Fluorescently conjugated antibodies (see Table 3 for recommended panel)
- Live/Dead stain (e.g., Zombie NIR™ or similar)
- Intracellular Staining Buffer Kit (if staining for FoxP3)
- 96-well V-bottom plate or FACS tubes
- Centrifuge

#### Procedure:

- Adjust the cell concentration to 1 x 10<sup>7</sup> cells/mL in FACS buffer.
- Add 100  $\mu$ L of the cell suspension (1 x 10 $^6$  cells) to each well of a 96-well V-bottom plate or FACS tube.
- Stain for viability by adding a Live/Dead stain according to the manufacturer's instructions.
  Incubate for 15-20 minutes at room temperature, protected from light.
- Wash the cells with 200  $\mu$ L of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
- Block Fc receptors by resuspending the cells in 50  $\mu$ L of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.



- Without washing, add the cocktail of fluorescently conjugated surface antibodies (see Table
  3). The optimal concentration of each antibody should be predetermined by titration.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 200 μL of FACS buffer.
- For intracellular staining (FoxP3): a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells with permeabilization buffer.
- Resuspend the final cell pellet in 200-300 μL of FACS buffer.
- · Acquire the data on a flow cytometer.

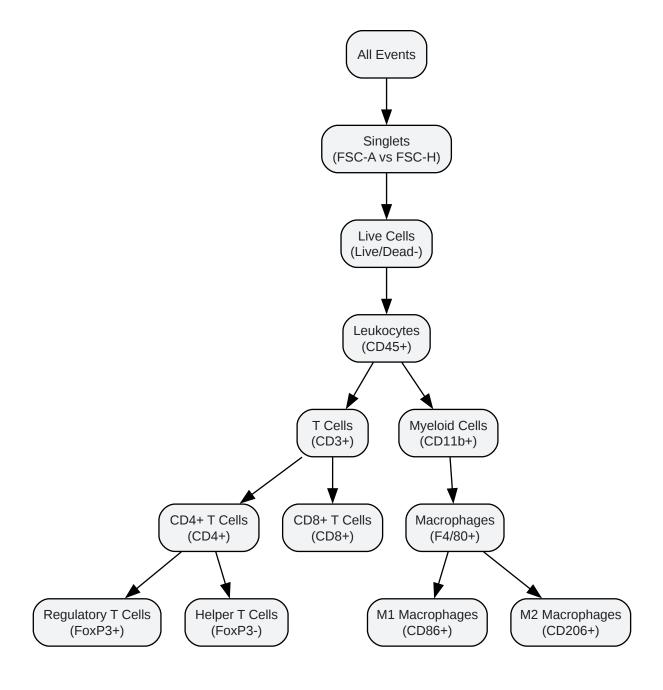
Table 3: Recommended Multi-Color Antibody Panel for Murine TIL Analysis

Target	Fluorochrome	Purpose
CD45	BUV395	Pan-leukocyte marker
Live/Dead	Zombie NIR™	Viability marker
CD3	APC-Cy7	T cell marker
CD4	PE-Cy7	T helper and Treg marker
CD8	PerCP-Cy5.5	Cytotoxic T cell marker
FoxP3	Alexa Fluor 488	Regulatory T cell marker
CD11b	BV605	Myeloid cell marker
F4/80	PE	Macrophage marker
CD86	BV711	M1 macrophage marker
CD206	APC	M2 macrophage marker

# **Data Analysis and Gating Strategy**



A sequential gating strategy should be employed to identify the immune cell populations of interest.



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Caption: Hierarchical gating strategy for identifying immune cell subsets in TILs.

Gating Sequence:



- Singlets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
- Live Cells: From the singlet population, gate on live cells based on the viability dye (e.g.,
  Zombie NIR™ negative).
- Leukocytes: From the live cell population, identify leukocytes by gating on CD45 positive cells.
- T Cells and Myeloid Cells: From the CD45+ population, distinguish T cells (CD3+) from myeloid cells (CD11b+).
- T Cell Subsets:
  - Within the CD3+ gate, separate CD4+ and CD8+ T cells.
  - Within the CD4+ gate, identify regulatory T cells (FoxP3+) and helper T cells (FoxP3-).
- Macrophage Subsets:
  - Within the CD11b+ gate, identify macrophages (F4/80+).
  - Within the F4/80+ gate, distinguish M1 macrophages (CD86+) from M2 macrophages (CD206+).

By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the immunomodulatory effects of  $\mathbf{CYH33}$  and other  $\mathbf{PI3K\alpha}$  inhibitors on the tumor microenvironment. This will provide valuable insights into their mechanisms of action and aid in the development of novel cancer immunotherapies.

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